3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid
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Overview
Description
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C₁₇H₁₉NO₅S and a molecular weight of 349.41 g/mol This compound is characterized by the presence of a benzyl(ethyl)sulfamoyl group attached to a methoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and benzyl(ethyl)amine.
Sulfonylation: The benzyl(ethyl)amine is sulfonylated using a sulfonyl chloride reagent to form the benzyl(ethyl)sulfamoyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoic acid core may also interact with cellular receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the benzyl(ethyl)sulfamoyl group, resulting in different chemical properties and reactivity.
Benzylsulfonamide derivatives: Similar sulfonyl group but different aromatic core structures.
Ethylsulfonamide derivatives: Similar sulfonyl group but different substituents on the aromatic ring.
Uniqueness
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid is unique due to the combination of the benzyl(ethyl)sulfamoyl group and the methoxybenzoic acid core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-18(12-13-7-5-4-6-8-13)24(21,22)16-11-14(17(19)20)9-10-15(16)23-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHRJYOFEPZEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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